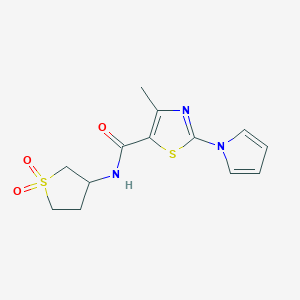![molecular formula C16H19N3O4S2 B6021163 N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK) pathway. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide inhibits BTK by binding to the active site of the enzyme, preventing its activation and downstream signaling. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by this compound leads to the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized by the liver and excreted in the urine. In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed at therapeutic doses. This compound has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of CNS lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. This compound has also been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, this compound has some limitations for use in lab experiments. It is a highly specific inhibitor of BTK, and its activity may be affected by mutations in the BTK gene. This compound may also have off-target effects on other kinases, which could complicate its interpretation in some experiments.
Orientations Futures
Several future directions for the development and use of N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide have been proposed. One potential application of this compound is in combination therapy with other anti-cancer agents, such as venetoclax or ibrutinib. Another direction is the development of this compound as a treatment for CNS lymphomas, which are often resistant to current therapies. This compound may also have potential utility in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are mediated by B-cell activation. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to improved therapies for B-cell malignancies.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide involves several steps, including the preparation of the key intermediate, 2-(2-thienylcarbonyl)hydrazinecarboxamide, which is then coupled with N,N-diethyl-4-bromobenzenesulfonamide to yield the final product. The synthesis of this compound has been described in detail in the literature, and several modifications have been reported to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, inducing apoptosis and inhibiting proliferation of B-cells. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models of CLL.
Propriétés
IUPAC Name |
N,N-diethyl-4-[(thiophene-2-carbonylamino)carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-3-19(4-2)25(22,23)13-9-7-12(8-10-13)15(20)17-18-16(21)14-6-5-11-24-14/h5-11H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFREURTGPTBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)

![2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6021140.png)
![6-(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6021158.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-phenylmethanesulfonamide](/img/structure/B6021177.png)
![3-[(cyclopropylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6021178.png)
![(1H-imidazol-2-ylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B6021180.png)
![ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6021183.png)

